Efficacy Effect Size: Lumateperone 42 mg Matches Risperidone 4 mg in Schizophrenia PANSS Improvement
In a direct head-to-head study, lumateperone 42 mg demonstrated the same effect size on Positive and Negative Syndrome Scale (PANSS) total score improvement as risperidone 4 mg, a commonly prescribed antipsychotic [1]. The least-squares mean improvement from baseline in PANSS total score was −14.5 for lumateperone in one study and −13.2 in another, compared to −13.4 for risperidone, with effect sizes of −0.4 for both agents [1][2].
| Evidence Dimension | Efficacy effect size (PANSS total score improvement) |
|---|---|
| Target Compound Data | Effect size −0.4; LS mean improvement −14.5 (Study 301) and −13.2 (Study 005) |
| Comparator Or Baseline | Risperidone 4 mg: effect size −0.4; LS mean improvement −13.4 |
| Quantified Difference | Equivalent effect size (0 difference); LS mean improvements within ±1.3 points |
| Conditions | Phase 3 randomized double-blind placebo-controlled trials in patients with acute schizophrenia (Lieberman et al., 2016; Correll et al., 2020) |
Why This Matters
Procurement decisions for schizophrenia research protocols can prioritize lumateperone tosylate with confidence that its clinical efficacy magnitude is equivalent to established risperidone, while offering a differentiated safety profile (see Evidence_Items 2 and 3).
- [1] Correll CU, Davis RE, Weingart M, et al. Efficacy and safety of lumateperone for treatment of schizophrenia: a randomized clinical trial. JAMA Psychiatry. 2020;77(4):349-358. View Source
- [2] Lieberman JA, Davis RE, Correll CU, et al. ITI-007 for the treatment of schizophrenia: a 4-week randomized, double-blind, controlled trial. Biol Psychiatry. 2016;79(12):952-961. View Source
